molecular formula C8H11F3N4O B3039234 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide CAS No. 1001518-86-0

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide

Cat. No. B3039234
CAS RN: 1001518-86-0
M. Wt: 236.19 g/mol
InChI Key: KMBCZIZBMXBYLI-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The “5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl” part suggests that the pyrazole ring is substituted with a methyl group at the 5th position and a trifluoromethyl group at the 3rd position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a heterocyclic aromatic ring with two nitrogen atoms. The trifluoromethyl group would add electron-withdrawing character, potentially affecting the reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, which is known to be a strong electron-withdrawing group. This could make the compound more reactive towards nucleophilic reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and stability .

Scientific Research Applications

Synthesis and Structural Analysis

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide and its derivatives have been extensively studied for their unique chemical properties and potential applications in various fields. For instance, the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform leads to the formation of a complex mixture of compounds, with the structure of isomeric substances confirmed by XRD method (Boltacheva et al., 2012). Similarly, the Zinc(II) complexes with asymmetric 3,5-substituted 1H-pyrazoles have been synthesized and studied, revealing the formation of variously protonated mononuclear and dinuclear complexes (Malinkin et al., 2012).

Chemical Synthesis and Potential Applications

The potential of 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide in chemical synthesis is highlighted by studies like the regioselective synthesis of succinyl spacer bis-(3,5-substituted 2-pyrazolines and 1H-pyrazoles), demonstrating its versatility in creating a variety of compounds with potential applications in various fields (Bonacorso et al., 2010). Additionally, the synthesis of biheterocyclic 5-[(5-Trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)-1-propan-1-one-3-yl]-2-methyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines showcases the compound's potential in creating diverse biheterocycles (Flores et al., 2014).

Molecular and Structural Insights

Further research offers insights into the molecular and structural aspects of derivatives of 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide. For example, studies have detailed the synthesis, conformational studies, and NBO analysis of specific derivatives, providing valuable information about their molecular structure and potential reactivity (Channar et al., 2019).

Safety and Hazards

As with any chemical compound, handling “3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide” would require appropriate safety measures. It’s important to use personal protective equipment and follow good laboratory practices .

properties

IUPAC Name

3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4O/c1-5-4-6(8(9,10)11)14-15(5)3-2-7(16)13-12/h4H,2-3,12H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBCZIZBMXBYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)NN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801162738
Record name 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801162738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide

CAS RN

1001518-86-0
Record name 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001518-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801162738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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